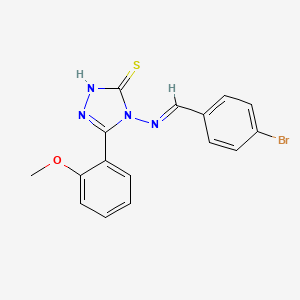

4-((4-Bromobenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione

Description

4-((4-Bromobenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione is a Schiff base derivative of the 1,2,4-triazole-5-thione scaffold. This compound features a 4-bromobenzylidene group at the 4-position and a 2-methoxyphenyl substituent at the 3-position of the triazole ring. The bromine atom introduces electron-withdrawing effects, while the methoxy group contributes electron-donating properties, creating a unique electronic profile.

The synthesis of analogous compounds typically involves condensation of 4-amino-1,2,4-triazole-5-thiones with substituted benzaldehydes under acidic conditions or microwave irradiation . X-ray crystallography of related structures confirms the E-configuration of the imine bond (C=N) and the thione tautomerism of the sulfur atom, which are essential for stability and intermolecular interactions .

Properties

CAS No. |

478256-96-1 |

|---|---|

Molecular Formula |

C16H13BrN4OS |

Molecular Weight |

389.3 g/mol |

IUPAC Name |

4-[(E)-(4-bromophenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C16H13BrN4OS/c1-22-14-5-3-2-4-13(14)15-19-20-16(23)21(15)18-10-11-6-8-12(17)9-7-11/h2-10H,1H3,(H,20,23)/b18-10+ |

InChI Key |

DMGRFXJSGPCHCO-VCHYOVAHSA-N |

Isomeric SMILES |

COC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)Br |

Canonical SMILES |

COC1=CC=CC=C1C2=NNC(=S)N2N=CC3=CC=C(C=C3)Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-((4-Bromobenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione typically involves a multi-step process. One common synthetic route includes the condensation of 4-bromobenzaldehyde with 3-amino-1,2,4-triazole-5-thione in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

4-((4-Bromobenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

Scientific Research Applications

4-((4-Bromobenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it a subject of interest in the development of new pharmaceuticals.

Medicine: Research has indicated its potential use in the treatment of certain diseases due to its biological activity.

Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-((4-Bromobenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to its antimicrobial and antifungal effects. It can also interact with cellular membranes, disrupting their integrity and function. The exact molecular targets and pathways involved in its mechanism of action are still under investigation.

Comparison with Similar Compounds

Key Observations:

- Substituent position : Para-substituted bromine (target compound) vs. meta- or ortho-substituted analogs (e.g., ) influence steric accessibility and π-π stacking .

- Methoxy vs. hydroxy groups : Methoxy (target compound) offers electron donation without hydrogen bonding, whereas hydroxy groups () enable antioxidant interactions .

Crystallographic and Spectroscopic Data

- Thione tautomerism : Confirmed via X-ray diffraction in flurbiprofen analogs (S=C vs. S–H forms) .

- E-configuration : Universal in Schiff base derivatives, stabilizing molecular geometry .

- NMR shifts : Methoxy groups in the target compound result in downfield aromatic protons (~δ 3.8 ppm for OCH₃), distinct from hydroxy analogs (δ 5.5–6.0 ppm) .

Biological Activity

4-((4-Bromobenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione is a triazole derivative that has garnered attention for its diverse biological activities. This compound features a unique combination of a bromobenzylidene group and a methoxyphenyl moiety, contributing to its potential pharmacological properties. This article reviews the biological activity of this compound, including its antimicrobial, antifungal, and anticancer effects.

The compound's molecular formula is , with a molecular weight of 389.3 g/mol. The structural characteristics include:

| Property | Value |

|---|---|

| CAS Number | 478256-96-1 |

| IUPAC Name | 4-[(E)-(4-bromophenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione |

| InChI Key | DMGRFXJSGPCHCO-VCHYOVAHSA-N |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics such as ciprofloxacin.

Table 1: Antimicrobial Activity of the Compound

| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 8 | Ciprofloxacin | 8 |

| Escherichia coli | 16 | Ampicillin | 16 |

| Pseudomonas aeruginosa | 32 | Gentamicin | 32 |

Antifungal Activity

The compound has also been evaluated for antifungal activity. In vitro studies showed that it effectively inhibits the growth of fungi such as Candida albicans and Aspergillus niger. The mechanism appears to involve disruption of fungal cell membranes.

Anticancer Potential

Recent studies have explored the anticancer properties of this triazole derivative. It has shown cytotoxic effects against various cancer cell lines, including breast cancer and leukemia cells. The compound's mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation.

Table 2: Cytotoxicity Against Cancer Cell Lines

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It inhibits key enzymes involved in cellular processes, leading to antimicrobial and anticancer effects. The presence of the triazole ring enhances its binding affinity to these targets.

Case Studies

A notable case study involved the synthesis and evaluation of several derivatives based on the core structure of this compound. Researchers found that modifications to the bromobenzylidene group significantly influenced both antimicrobial and anticancer activities. For instance, derivatives with electron-withdrawing groups exhibited enhanced potency against bacterial strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.